Product packaging for 2-Ethyl-6-phenylpyridine(Cat. No.:CAS No. 59239-12-2)

2-Ethyl-6-phenylpyridine

Cat. No.: B3065719
CAS No.: 59239-12-2
M. Wt: 183.25 g/mol
InChI Key: QVTQLTAYLIBTTF-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Systems

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in the architecture of advanced chemical systems. Current time information in Bangalore, IN. Its unique electronic properties, including its basicity and ability to participate in hydrogen bonding, make it a versatile building block. Current time information in Bangalore, IN. Pyridine scaffolds are ubiquitous in nature, forming the core of essential biomolecules such as vitamins like niacin and pyridoxine, and coenzymes. Current time information in Bangalore, IN. In the realm of synthetic chemistry, the pyridine nucleus is integral to a vast number of pharmaceuticals and agrochemicals. epa.gov The adaptability of the pyridine ring allows for its incorporation into diverse molecular frameworks, influencing the pharmacological, physicochemical, and pharmacokinetic properties of the resulting compounds. This has led to its designation as a "privileged scaffold" in medicinal chemistry, consistently appearing in a wide array of FDA-approved drugs. epa.gov Beyond pharmaceuticals, pyridine derivatives are crucial in materials science, serving as ligands for organometallic complexes and components of functional nanomaterials. Current time information in Bangalore, IN.

Role of Substituted Pyridines, including 2-Ethyl-6-phenylpyridine and Related Structural Motifs, in Organic Synthesis and Materials Science

The strategic placement of substituents on the pyridine ring dramatically expands its functional diversity, giving rise to a vast library of molecules with tailored properties. clockss.org Substituted pyridines are not only key intermediates in organic synthesis but also the final products in many applications. clockss.org The introduction of alkyl and aryl groups, as seen in this compound, significantly impacts the molecule's steric and electronic characteristics.

The phenyl group, a common substituent, can engage in π-π stacking interactions, a crucial feature in the design of materials with specific optical and electronic properties, such as those used in Organic Light Emitting Diodes (OLEDs). The presence of an ethyl group, on the other hand, can enhance solubility in nonpolar solvents and influence the conformational flexibility of the molecule. The combination of these substituents on a pyridine core creates a unique platform for developing new catalysts, ligands for transition metals, and biologically active compounds.

The synthesis of polysubstituted pyridines is a significant focus of organic chemistry, with numerous methods developed to control the regioselectivity of substitution. organic-chemistry.org These methods range from classical condensation reactions like the Hantzsch synthesis to modern transition-metal-catalyzed cross-coupling reactions. organic-chemistry.orgsmolecule.com The development of efficient synthetic routes to asymmetrically substituted pyridines like this compound is crucial for exploring their full potential.

Overview of Current Research Trajectories Involving this compound and Analogues

Current research involving this compound and its analogues is multifaceted, spanning medicinal chemistry, materials science, and catalysis. In medicinal chemistry, substituted phenylpyridine derivatives have been investigated for their potential as antagonists for various receptors. For instance, derivatives of 6-phenylpyridine have been studied as selective antagonists for the A3 adenosine (B11128) receptor, which is a target for treating inflammation and other conditions. sigmaaldrich.com

In the field of materials science, the focus is often on the photophysical properties of metal complexes containing phenylpyridine ligands. The 2-phenylpyridine (B120327) scaffold is a classic cyclometalating ligand used in the development of highly efficient phosphorescent OLEDs. sigmaaldrich.com The introduction of substituents like the ethyl group can modulate the emission properties of these materials.

Furthermore, the synthesis of complex molecules often relies on the use of substituted pyridines as key building blocks. Research in this area is geared towards developing novel and efficient synthetic methodologies for creating a diverse range of substituted pyridines. researchgate.net This includes the development of one-pot reactions and the use of new catalytic systems to achieve high yields and selectivity. organic-chemistry.org

Data and Properties of this compound and Related Compounds

To provide a clearer understanding of the chemical identity and characteristics of this compound and its analogues, the following data tables are presented.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 59239-12-2
Molecular Formula C13H13N
Molecular Weight 183.25 g/mol

This table is based on information from supplier data. chemexpress.cn

Table 2: Spectroscopic Data for a Structurally Related Compound: 2-ethyl-4,6-diphenylpyridine

Spectroscopic DataValues
¹H NMR (400 MHz, CDCl₃) δ 8.06 (d, J = 3.6 Hz, 2H), 7.69 (d, J = 7.2 Hz, 1H), 7.51-7.46 (m, 4H), 7.45-7.41 (m, 2H), 7.32 (s, 1H), 3.00-2.98 (m, 2H), 1.44-1.40 (m, 3H)
¹³C NMR (100 MHz, CDCl₃) δ 163.9, 157.4, 149.6, 139.8, 139.0, 129.0, 128.8, 128.7, 127.1, 127.1, 118.6, 116.3, 31.6, 14.0
HRMS (ESI) m/z [M+Na]⁺ Calculated: 282.1253, Found: 282.1267

Note: This data is for a closely related analogue, 2-ethyl-4,6-diphenylpyridine, as detailed spectroscopic information for this compound was not available in the reviewed sources. This data provides insight into the expected spectral characteristics. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13N B3065719 2-Ethyl-6-phenylpyridine CAS No. 59239-12-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-6-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-2-12-9-6-10-13(14-12)11-7-4-3-5-8-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTQLTAYLIBTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407838
Record name 2-ethyl-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59239-12-2
Record name 2-ethyl-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Ethyl 6 Phenylpyridine and Its Analogues

Direct Synthetic Routes to the 2,6-Disubstituted Pyridine (B92270) Core

The de novo synthesis of the pyridine ring offers a powerful approach to introduce desired substituents from acyclic precursors. Key strategies include the use of organometallic reagents and multi-component cyclization reactions.

Approaches via Organometallic Reagents

Organometallic reagents, particularly organolithium compounds, provide a classic method for the formation of carbon-carbon bonds with pyridine. The reaction of phenyllithium (B1222949) with pyridine, for instance, is a well-established method for the synthesis of 2-phenylpyridine (B120327). wikipedia.org This reaction proceeds via a nucleophilic addition of the phenyllithium to the pyridine ring, followed by the elimination of lithium hydride to afford the aromatized product. orgsyn.org While this method is effective for monosubstitution, achieving a specific 2,6-disubstitution pattern requires a more strategic approach, often starting with a pre-functionalized pyridine. For example, the reaction of phenyllithium with a 3-alkylpyridine can lead to a mixture of 2,5- and 2,3-disubstituted products, with the regioselectivity influenced by the steric bulk of the alkyl group. researchgate.net

A general representation of the reaction of phenyllithium with pyridine is as follows:

Reactants Product Notes
Phenyllithium, Pyridine 2-Phenylpyridine A standard method for introducing a phenyl group at the 2-position of the pyridine ring. wikipedia.org

Multi-component Reactions and Cyclization Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like substituted pyridines in a single synthetic operation. The Hantzsch dihydropyridine (B1217469) synthesis, first reported in 1881, is a prominent example of an MCR that can be adapted to produce pyridine derivatives. wikipedia.org The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a 1,4-dihydropyridine. wikipedia.org Subsequent oxidation of the dihydropyridine ring yields the corresponding pyridine.

To synthesize a 2-ethyl-6-phenylpyridine derivative via a Hantzsch-type reaction, one would strategically choose the starting materials. For instance, a β-ketoester incorporating the ethyl group and an aldehyde bearing the phenyl group could be employed. The general mechanism involves a series of condensations and cyclization to form the dihydropyridine intermediate, which is then aromatized.

Another powerful multi-component approach is the Kröhnke pyridine synthesis. This reaction utilizes an α-pyridinium methyl ketone salt, an α,β-unsaturated carbonyl compound, and a nitrogen source (typically ammonium acetate) to construct the pyridine ring. wikipedia.orgresearchgate.net The reaction proceeds through a Michael addition followed by cyclization and aromatization. wikipedia.org By carefully selecting the substituents on the α,β-unsaturated carbonyl compound, one can introduce the desired ethyl and phenyl groups at the 2 and 6 positions of the pyridine ring.

Reaction Name Key Reactants Product Type
Hantzsch Dihydropyridine Synthesis Aldehyde, β-Ketoester (2 equiv.), Ammonia/Ammonium Acetate 1,4-Dihydropyridine (precursor to pyridine) wikipedia.org
Kröhnke Pyridine Synthesis α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl compound, Ammonium acetate Substituted Pyridine wikipedia.orgresearchgate.net

Functionalization Strategies for Pre-existing Pyridine Frameworks

An alternative and widely used approach to synthesize this compound involves the modification of an already formed pyridine ring. This strategy is particularly valuable for introducing substituents at specific positions through well-established and versatile reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.gov The Suzuki-Miyaura and Negishi couplings are particularly relevant for the synthesis of aryl-substituted pyridines.

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org To synthesize this compound, one could perform a Suzuki-Miyaura coupling between a 2-ethyl-6-halopyridine (e.g., 2-bromo-6-ethylpyridine (B1355062) or 2-chloro-6-ethylpyridine) and phenylboronic acid. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. A variety of palladium catalysts and ligands have been developed to facilitate the coupling of even challenging substrates like electron-deficient halopyridines. researchgate.netresearchgate.net

The general scheme for the Suzuki-Miyaura coupling to form a 2-arylpyridine is shown below:

Pyridine Substrate Boronic Acid Catalyst System (Example) Product
2-Halopyridine Phenylboronic Acid Pd(OAc)₂, PPh₃, Base 2-Phenylpyridine mdpi.comkashanu.ac.ir
3,4,5-Tribromo-2,6-dimethylpyridine ortho-Substituted Phenylboronic Acids Pd(PPh₃)₄, Na₂CO₃ Mono-, di-, and tri-arylpyridines beilstein-journals.orgnih.gov

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the electron-deficient pyridine ring is another viable strategy for introducing substituents. The reaction typically requires a good leaving group (such as a halide) at the 2- or 4-position of the pyridine ring and a strong nucleophile. To synthesize this compound via this route, one could envision reacting a 2-ethyl-6-halopyridine with a phenyl nucleophile, such as phenyllithium or a Grignard reagent like phenylmagnesium bromide. mnstate.edukhanacademy.org The reaction of phenyllithium with 3-ethylpyridine (B110496) has been shown to result in substitution at the 2- and 6-positions, indicating the feasibility of introducing a phenyl group onto a pre-existing alkylpyridine. researchgate.net

The success of SNAr reactions on pyridines is highly dependent on the electronic nature of the ring and the reaction conditions. The presence of electron-withdrawing groups can further activate the ring towards nucleophilic attack.

Amidation Reactions

Amidation reactions are crucial in the synthesis of pyridine derivatives, serving to introduce amide functionalities that are prevalent in pharmaceuticals and functional materials. These reactions can be employed to create precursors or analogues of this compound.

One classic method is the Chichibabin reaction, which directly aminates a pyridine ring using sodium amide (NaNH₂) to produce 2-aminopyridine (B139424) derivatives. wikipedia.org The mechanism is generally considered an addition-elimination pathway via a σ-adduct intermediate. wikipedia.org While traditionally used for primary amination, variations have been developed. For instance, a composite of sodium hydride (NaH) and an iodide salt can mediate the Chichibabin amination with primary alkylamines under milder conditions than the classic approach. ntu.edu.sg

More contemporary methods offer catalytic and more versatile approaches. Borane-pyridine complexes have been demonstrated as efficient liquid catalysts (at 5 mol%) for the direct amidation of a wide range of carboxylic acids and amines, yielding various carboxamides. mdpi.com Another strategy involves the chemodivergent synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine, promoted by iodine and tert-Butyl hydroperoxide (TBHP) in a metal-free process involving C-C bond cleavage. rsc.org Amide coupling reactions are also used to synthesize bispyridine-based ligands by linking isonicotinic acid derivatives to diaminoalkane chains, often using a coupling agent like 1-propylphosphonic anhydride. nih.gov

MethodKey ReagentsKey Features
Chichibabin ReactionSodium amide (NaNH₂)Direct amination of the pyridine ring. wikipedia.org
Modified ChichibabinNaH-Iodide Composite, Primary AlkylaminesMilder reaction conditions. ntu.edu.sg
Catalytic AmidationBorane-pyridine complexCatalytic (5 mol%) direct amidation of carboxylic acids and amines. mdpi.com
Metal-Free AmidationI₂, TBHP, α-bromoketones, 2-aminopyridineForms N-(pyridin-2-yl)amides via C-C bond cleavage. rsc.org
Amide Coupling1-Propylphosphonic anhydride, TriethylamineCouples isonicotinic acid with diaminoalkanes to form bispyridine ligands. nih.gov

Synthesis of Derivatized this compound Structures

Preparation of Functionalized Pyridine Scaffolds (e.g., with thiophen-2-yl substituents)

The synthesis of functionalized pyridine scaffolds, such as those bearing thiophenyl substituents, often utilizes multicomponent condensation reactions. The Chichibabin pyridine synthesis, distinct from the amination reaction, is a method for forming the pyridine ring itself from aldehydes and ketones with ammonia. wikipedia.org This condensation reaction is typically conducted in the gas phase at high temperatures (350–500 °C) over oxide catalysts like alumina (B75360) or silica. wikipedia.org

A notable application of this method is the synthesis of a novel di(thiophen-2-yl) substituted pyrene-pyridine fluorescent molecular hybrid. This was achieved through a multicomponent Chichibabin pyridine synthesis reaction, demonstrating the method's utility in creating complex, functionalized heterocyclic systems.

Synthesis of Substituted Phenylpyridine Derivatives for Ligand Development

Substituted phenylpyridine derivatives are of significant interest for their application as ligands in metal complexes, particularly for materials science applications like organic light-emitting diodes (OLEDs). A versatile, multi-step synthesis route has been developed to create novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties. mdpi.com

This synthetic sequence involves:

Suzuki–Miyaura cross-coupling: To form the core 2-phenylpyridine structure.

Nucleophilic substitution: To introduce a phenoxy linkage.

Amidation: To couple a substituted aniline (B41778) with a benzoic acid derivative, forming the final N-phenylbenzamide functionality. mdpi.com

The reaction conditions for each step are generally mild, and the products are readily separable. mdpi.com For the final amidation step, a typical procedure involves stirring the benzoic acid component with HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and triethylamine, followed by the addition of the substituted aniline. mdpi.com This approach allows for the systematic variation of substituents on the phenyl rings to tune the electronic and steric properties of the resulting ligands.

Routes to Polyimides Incorporating Pyridine Rings

The incorporation of pyridine rings into polyimide backbones is a strategy to enhance the thermal, mechanical, and solubility properties of these high-performance polymers. researchgate.net The synthesis is typically a two-step process involving the creation of a pyridine-containing diamine monomer, followed by polycondensation with an aromatic dianhydride. researchgate.nettandfonline.com

Step 1: Monomer Synthesis A pyridine-containing diamine monomer is first synthesized. For example, 4,4'-bis(5-amino-2-pyridinoxy)benzophenone can be prepared via a nucleophilic substitution reaction between 4,4'-dihydroxybenzophenone (B132225) and 2-chloro-5-nitropyridine, followed by a catalytic reduction of the intermediate dinitro compound. tandfonline.com

Step 2: Polymerization and Imidization The diamine monomer is then reacted with various commercially available aromatic dianhydrides in an equimolar ratio within a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), at room temperature. tandfonline.com This initial reaction forms a viscous poly(amic acid) (PAA) solution. tandfonline.comresearchgate.net The PAA is then converted to the final polyimide through thermal or chemical imidization. Thermal imidization involves heating the PAA film through a staged temperature program, often reaching 300°C, to facilitate cyclodehydration. tandfonline.com

The properties of the resulting polyimides are highly dependent on the structure of the dianhydride used. The incorporation of rigid aromatic dianhydrides generally leads to higher glass transition temperatures (Tg) and thermal stability. tandfonline.com

Properties of Polyimides Derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone and Various Dianhydrides tandfonline.com
DianhydrideGlass Transition Temp. (Tg, °C)5% Weight Loss Temp. (°C, N₂)Tensile Strength (MPa)Elongation at Break (%)
PMDA31050114512.9
6FDA24249810315.2
BTDA26349511514.8
ODPA23149411014.5
BPADA20147210514.7

The presence of the pyridine moiety often improves the solubility of the polyimides in polar organic solvents due to dipole-dipole interactions, while also contributing to their excellent thermal and mechanical characteristics. researchgate.netresearchgate.net

Reactivity and Mechanistic Investigations of 2 Ethyl 6 Phenylpyridine Systems

Carbon-Hydrogen Bond Functionalization (C-H Activation)

The functionalization of carbon-hydrogen (C-H) bonds is a significant area of research in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. In systems like 2-Ethyl-6-phenylpyridine, the pyridine (B92270) ring acts as a directing group, facilitating the activation of the otherwise inert C-H bonds on the adjacent phenyl ring. This directed activation, often mediated by transition metals, allows for the selective introduction of new functional groups. The ortho-position of the phenyl ring is a primary target for C-H activation due to its spatial proximity to the directing nitrogen atom of the pyridine ring, a feature that has been extensively studied in the broader class of 2-phenylpyridine (B120327) compounds. researchgate.netnih.gov

Regioselective Ortho-C-H Activation of Phenylpyridine Derivatives

The nitrogen atom in the pyridine ring of 2-phenylpyridine and its derivatives is crucial for directing the regioselectivity of C-H activation. rsc.org It coordinates to a metal catalyst, forming a metallacyclic intermediate that brings the metal center close to the C-H bonds at the ortho-positions (C2' and C6') of the phenyl group. nih.gov This chelation assistance makes the ortho C-H bonds significantly more susceptible to cleavage. nih.gov This process, known as ortho-metalation, is highly efficient and is the foundational step for a variety of subsequent functionalization reactions. nih.govrsc.org Studies on the parent 2-phenylpyridine compound have shown that this directed activation is a general and powerful strategy, applicable to a wide range of substrates and catalytic systems. nih.gov The electronic and steric properties of the ortho position make it a prime location for these transformations. researchgate.netrsc.org

Metal-Catalyzed C-H Arylation Reactions

Palladium complexes are highly effective catalysts for the ortho-C-H arylation of 2-phenylpyridine systems. researchgate.net The catalytic cycle typically begins with the pyridine-directed C-H cleavage by a Pd(II) species, forming a palladacycle intermediate. rsc.org This intermediate then reacts with an arylating agent, such as an aryldiazonium salt or an aryl boronic acid, through oxidative addition or other pathways. rsc.orgrsc.org Reductive elimination from the resulting high-valent palladium species yields the arylated product and regenerates the active Pd(II) catalyst. rsc.org

Research has demonstrated that these reactions can be performed under various conditions, including electrochemical methods that avoid the need for stoichiometric chemical oxidants. rsc.org The use of ligands can play a crucial role in the efficiency and selectivity of the arylation. nih.gov For instance, photoredox-mediated palladium catalysis has been successfully used to produce phenyl derivatives of complex pyrimidine substrates at room temperature. mdpi.com

Table 1: Examples of Palladium-Catalyzed C-H Arylation

Arylating Agent Catalyst System Conditions Product Type Reference
Arenediazonium Salts Pd(OAc)₂ Electrochemical, Room Temp Mono-arylated 2-phenylpyridine rsc.org
Aryl Boric Acids Pd(OAc)₂ / Ag₂O Thermal Mono- and Di-arylated products rsc.org

Note: Data presented is based on studies of 2-phenylpyridine and related derivatives, which establish the methodology applicable to this compound.

Ruthenium catalysts offer a cost-effective and efficient alternative to palladium for C-H arylation reactions. nih.govresearchgate.net Carboxylate-assisted ruthenium-catalyzed C-H activation has been studied both experimentally and computationally, showing the formation of key intermediates. nih.gov Catalytic systems using precursors like [Ru(p-cymene)Cl₂]₂ or RuCl₃·xH₂O have proven effective for the direct arylation of 2-phenylpyridine with various aryl halides, including chlorides. researchgate.netacs.orgmdpi.com

These reactions often employ a carboxylate additive, such as potassium acetate (B1210297) (KOAc), which is believed to facilitate the C-H activation step via a concerted metalation-deprotonation mechanism. mdpi.com Ruthenium-catalyzed arylations have been successfully performed in environmentally benign solvents like water, highlighting the sustainability of this approach. mdpi.comnih.gov The development of N-heterocyclic carbene (NHC) ruthenium complexes has further expanded the scope and efficiency of these transformations. mdpi.comnih.gov

Table 2: Examples of Ruthenium-Catalyzed C-H Arylation

Arylating Agent Catalyst System Conditions Product Type Reference
Aryl Chlorides [RuCl₂(η⁶,η¹-arene-CH₂-NHC)] Water, KOAc Mono-arylated 2-phenylpyridine mdpi.comnih.gov
Aryl Halides [Ru(p-cymene)Cl₂]₂ / PCy₃ Cs₂CO₃ Arylated benzoic acids acs.org

Note: Data presented is based on studies of 2-phenylpyridine and related directing groups, which establish the methodology applicable to this compound.

C-H Chlorination and Acylation Pathways

While arylation is extensively studied, the C-H bond of 2-phenylpyridine systems can also be functionalized through other pathways, such as acylation. Palladium-catalyzed ortho-C-H acylation has been achieved using carboxylic acids as the acylating reagents. rsc.org In one reported method, palladium acetate in the presence of trifluoroacetic anhydride as an activator effectively catalyzed the reaction between 2-phenylpyridine and benzoic acid, affording the corresponding aromatic ketone in high yield. rsc.org

In contrast to acylation, direct C-H chlorination of this compound is less commonly reported in the reviewed literature. Functionalization tends to focus on the formation of carbon-carbon or carbon-heteroatom bonds that build molecular complexity.

Selective C-H Cyanation Mechanistic Studies

The mechanism of selective C-H cyanation of 2-phenylpyridine has been investigated using Density Functional Theory (DFT) calculations. rsc.orgresearchgate.net One study focused on a copper-catalyzed reaction using benzyl (B1604629) nitrile as the cyanide source. rsc.org The computational results suggest a complex mechanism where the cyanating agent, benzoyl cyanide, is first formed from benzyl nitrile under oxidative conditions. rsc.orgresearchgate.net

The subsequent cyanation of 2-phenylpyridine, catalyzed by CuBr, is proposed to proceed through several possible pathways. rsc.org A key step involves the coordination of the copper cation with both the CN⁻ group and the nitrogen atom of the 2-phenylpyridine. rsc.orgresearchgate.net This is followed by addition and oxidative dehydrogenation steps to yield the final product, 2-(pyridin-2-yl)-benzonitrile. rsc.org These mechanistic studies provide valuable insight into the reaction pathway and help in the optimization of reaction conditions for such transformations. researchgate.net

C-H Allylation Reactions

While direct C-H allylation of this compound is not extensively documented, the principles of such reactions can be understood from studies on similar 2-phenylpyridine systems. Palladium-catalyzed C-H alkylation of 2-phenylpyridines with alkyl iodides has been demonstrated, where palladacycle intermediates are key to the reaction mechanism. The general mechanism for palladium-catalyzed C-H functionalization of 2-phenylpyridine involves the formation of a palladacycle intermediate. This intermediate is formed through a chelation-assisted C-H activation. Subsequent oxidative addition of an allylic precursor to the palladium center, followed by reductive elimination, would yield the allylated product.

A plausible mechanistic pathway for the palladium-catalyzed C-H allylation of a 2-arylpyridine is outlined below:

Cyclopalladation: The initial step involves the coordination of the pyridine nitrogen to a Pd(II) salt (e.g., Pd(OAc)₂), followed by an intramolecular electrophilic substitution or a concerted metalation-deprotonation step to form a five-membered palladacycle. This C-H activation is directed by the pyridine ring.

Oxidative Addition: An allylic substrate, such as an allyl halide or carbonate, undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.

Reductive Elimination: The allylic group and the aryl group on the palladium center then undergo reductive elimination to form a new C-C bond, yielding the ortho-allylated 2-phenylpyridine product and regenerating a Pd(II) species to continue the catalytic cycle.

The regioselectivity of the allylic C-H alkylation can be influenced by the nature of the ligands on the palladium catalyst and the reaction conditions. For instance, the use of different ligands can control whether a linear or branched allyl group is added.

Cyclometalation and Metallacycle Formation

Cyclometalation is a pivotal reaction for this compound, leading to the formation of stable metallacycles with various transition metals. These complexes are of significant interest due to their applications in catalysis, organic light-emitting diodes (OLEDs), and photoredox catalysis.

Mechanism of Cyclometalation (e.g., with Iridium, Rhodium, Platinum)

The cyclometalation of 2-phenylpyridine derivatives with d-block metals like iridium, rhodium, and platinum typically proceeds through an initial coordination of the pyridine nitrogen to the metal center, followed by an intramolecular C-H bond activation at the ortho-position of the phenyl ring. This process is often facilitated by a base, which assists in the deprotonation of the C-H bond.

Iridium: The reaction of iridium trichloride (B1173362) hydrate (IrCl₃·nH₂O) with 2-phenylpyridine derivatives is a common route to synthesize cyclometalated iridium(III) complexes. The reaction is believed to proceed through the formation of a chloride-bridged dimer, [Ir(ppy)₂(μ-Cl)]₂, where 'ppy' represents the cyclometalated 2-phenylpyridine ligand. This dimer can then be reacted with other ligands to form monomeric complexes. The formation of the dimer involves the reduction of Ir(III) to Ir(I), which then undergoes oxidative addition of the C-H bond, followed by reoxidation to Ir(III).

Rhodium: Rhodium(III) precursors, such as [CpRhCl₂]₂ (Cp = pentamethylcyclopentadienyl), react with 2-phenylpyridines to form cyclometalated complexes. The mechanism is thought to involve the initial formation of a coordination complex, followed by an intramolecular electrophilic substitution on the phenyl ring, facilitated by the electrophilicity of the Rh(III) center. Computational and experimental studies on the rhodium-catalyzed C-H functionalization of 2-phenylpyridine with diazoalkanes suggest an initial cyclometalation followed by ligand exchange and migratory insertion to yield the functionalized product rsc.org.

Platinum: Cycloplatination of 2-phenylpyridine can be achieved both thermally and photochemically nih.gov. The thermal reaction often requires high temperatures. Photochemical methods, on the other hand, can proceed under milder conditions. The mechanism of photochemical cycloplatination can involve the photo-induced labilization of ligands on a Pt(II) precursor, creating a vacant coordination site for the pyridine nitrogen to coordinate. This is followed by an intramolecular C-H activation. In some cases, the mechanism involves a photooxidative C-H addition, leading to a bis-cyclometalated Pt(IV) hydride intermediate nih.gov.

The general steps for cyclometalation can be summarized as:

Coordination of the pyridine nitrogen to the metal center.

Intramolecular C-H bond activation at the ortho-position of the phenyl ring.

Formation of a stable five-membered metallacycle.

Table 1: Key Mechanistic Steps in Cyclometalation of 2-Phenylpyridine Systems
MetalTypical PrecursorKey Mechanistic FeaturesIntermediate Species
IridiumIrCl₃·nH₂OOxidative addition of the C-H bond. Formation of a chloride-bridged dimer.[Ir(ppy)₂(μ-Cl)]₂
Rhodium[Cp*RhCl₂]₂Intramolecular electrophilic substitution. Often base-assisted.Five-membered rhodacycle
PlatinumK₂[PtCl₄]Can be thermally or photochemically induced. Photooxidative C-H addition is a possible pathway.Pt(IV) hydride intermediate (in photochemical route)

Reversible Cyclometalation Phenomena

The cyclometalation process is not always irreversible. Under certain conditions, the metallacycle can undergo cleavage, leading to the starting materials or other products. This reversibility is often dependent on the pH of the medium. For instance, in the presence of a strong acid, the metal-carbon bond can be protonated, leading to the cleavage of the metallacycle. This process is essentially the reverse of the cyclometalation reaction.

Studies on cycloruthenated bipyridyl complexes have shown that reversible UV-Vis spectra can be obtained by treating the complexes with acid or base, indicating a pH-dependent reversible cyclometalation nih.gov. While this has been demonstrated for ruthenium, similar principles apply to other platinum-group metals. The protonation of the cyclometalated carbon leads to the decoordination of the phenyl ring and the formation of a complex where the 2-phenylpyridine ligand is coordinated only through the nitrogen atom.

This reversible process can be represented by the following equilibrium:

[M(C^N)(L)n] + H⁺ ⇌ [M(N-C-H)(L)n]⁺

where M is the metal center, C^N is the cyclometalated ligand, and N-C-H is the protonated, non-cyclometalated ligand. The equilibrium can be shifted by changing the acid concentration. This proton-responsive behavior is a key feature of the reactivity of these complexes.

Characterization of Elusive Organometallic Intermediates

The study of reaction mechanisms often involves the characterization of transient or unstable intermediates. In the context of cyclometalation, these can include initial coordination complexes, agostic intermediates (where a C-H bond interacts with the metal center without full cleavage), and the direct products of C-H activation.

Various spectroscopic and analytical techniques are employed to characterize these species.

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing cyclometalated complexes. The coordination of the pyridine and the formation of the metal-carbon bond lead to characteristic shifts in the proton and carbon signals of the 2-phenylpyridine ligand. For instance, upon cyclometalation, the proton ortho to the newly formed metal-carbon bond is absent, and the remaining aromatic protons show distinct coupling patterns. Two-dimensional NMR techniques, such as COSY and HMQC, can help in the complete assignment of the proton and carbon signals analis.com.my. The observation of through-space correlations in NOESY or ROESY experiments can provide information about the geometry of the complex in solution.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass-to-charge ratio of the complexes, confirming their molecular weight and composition rsc.org. Fragmentation patterns can also provide clues about the structure and stability of the complexes.

DFT calculations have also been instrumental in shedding light on the reaction mechanism, particularly in cases where intermediates are too short-lived to be observed experimentally. These calculations can provide insights into the energetics of different pathways and the structures of transition states rsc.org.

Table 2: Spectroscopic Signatures for Characterization of Cyclometalated 2-Phenylpyridine Complexes
TechniqueObserved PhenomenaInformation Gained
¹H NMRDisappearance of the ortho-proton signal on the phenyl ring. Characteristic shifts and coupling patterns of the remaining aromatic protons.Confirmation of C-H activation and cyclometalation. Information on the electronic environment of the ligand.
¹³C NMRShift of the carbon signal corresponding to the metal-carbon bond.Direct evidence of the metal-carbon bond formation.
X-ray CrystallographyDetermination of the three-dimensional structure.Precise bond lengths and angles, coordination geometry, and solid-state packing.
ESI-MSDetermination of the mass-to-charge ratio.Confirmation of the molecular weight and composition of the complex.

Other Significant Reactivity Profiles

Proton-Responsive Reactivity

As mentioned in the context of reversible cyclometalation, the metal-carbon bond in cyclometalated complexes of 2-phenylpyridine derivatives can be susceptible to protonolysis. This proton-responsive behavior can be harnessed to design pH-sensitive materials and catalysts.

In the case of luminescent iridium(III) complexes, protonation can significantly alter their photophysical properties. For example, tris-cyclometalated iridium(III) complexes containing pyridine moieties on the 2-phenylpyridine ligand exhibit pH-dependent emission color changes nih.govresearchgate.netmdpi.com. Protonation of the peripheral pyridine groups acts as an electronic perturbation to the ligand, which in turn affects the energy of the metal-to-ligand charge transfer (MLCT) excited state. This can lead to a red or blue shift in the emission wavelength.

For instance, a study on fac-Ir(4Pyppy)₃, where 4Pyppy is a 2-phenylpyridine ligand with a pyridyl group at the 5'-position, showed that the complex emits green light in its neutral form. Upon protonation of the pyridyl groups in acidic conditions, the emission shifts to red researchgate.net. This is attributed to the protonated pyridinium group being more electron-withdrawing, which lowers the energy of the ligand-based orbitals and consequently the energy of the MLCT transition. This pH-dependent emission has potential applications in chemical sensing and bioimaging researchgate.net. The weakening of the Ir-C bond upon protonation can also lead to a switch in the coordination mode of the ligand, from a C^N chelating mode to a less stable N^N mode, which can be a pathway for complex isomerization or decomposition mit.edu.

Selective Methylation of Aromatic Rings

The selective methylation of aromatic rings, particularly within heteroaromatic systems like pyridine, is a crucial transformation in organic synthesis, as the introduction of a methyl group can significantly alter a molecule's biological activity and physical properties. In the context of this compound, several factors would influence the regioselectivity of methylation, including the electronic nature of the pyridine and phenyl rings, and the steric hindrance imposed by the existing substituents.

The pyridine ring is inherently electron-deficient, which generally makes it susceptible to nucleophilic attack, particularly at the ortho (C2, C6) and para (C4) positions. Conversely, electrophilic substitution on the pyridine ring is disfavored and typically requires harsh conditions. However, C-H methylation can be achieved through various methods, including those involving radical intermediates or directed metalation. acs.org

For 2-substituted pyridines, such as 2-phenylpyridine, methylation can be directed to different positions. For instance, in the reaction of 2-methyl-4-phenylpyridine, the sterically congested C3-methylated product was obtained as the predominant isomer, which is attributed to the electron-donating effect of the methyl group enhancing the nucleophilicity at the C3 position. acs.org In another study on 2-phenylpyridine, methylation was unreactive toward benzylation, likely due to the greater steric bulk of benzaldehyde relative to formaldehyde hindering the reaction at the C3 position. acs.org When a p-(trifluoromethyl)phenyl group is present at the C2 position of pyridine, both C3- and C5-methylated products are obtained, with the diminished regioselectivity attributed to the electron-withdrawing effect of the substituent. acs.org

In the case of this compound, the ethyl group at the C2 position and the phenyl group at the C6 position would exert both electronic and steric effects. The ethyl group is weakly electron-donating, which could slightly activate the pyridine ring. The phenyl group's effect is more complex, as it can be electron-withdrawing or donating depending on the resonance and inductive effects.

Considering these factors, the potential sites for selective methylation on the pyridine ring of this compound would primarily be the C3 and C5 positions, as the C2 and C6 positions are already substituted and the C4 position is para to the nitrogen. The phenyl ring could also undergo methylation, typically at the ortho and para positions, depending on the reaction conditions and the directing influence of the pyridine ring.

Below is a table summarizing the regioselectivity of methylation in related pyridine systems, which can provide insights into the potential outcomes for this compound.

SubstrateMethylation Position(s)ObservationsReference
2-methyl-4-phenylpyridineC3 (major), C5 (minor)The electron-donating methyl group enhances nucleophilicity at C3. acs.org
2-phenylpyridineUnreactive to benzylationSteric hindrance at the C3 position. acs.org
2-(p-trifluoromethylphenyl)pyridineC3 and C5The electron-withdrawing group reduces the regioselectivity. acs.org

Hydrolysis Reactions of Amide Bonds

While this compound does not inherently contain an amide bond, it is instructive to consider the hydrolysis of amide derivatives that could be synthesized from it. For instance, a carboxylic acid derivative of this compound could be reacted with an amine to form a corresponding amide. The subsequent hydrolysis of this amide bond is a fundamental reaction in organic chemistry. libretexts.orgnih.govrsc.org

Amide bonds are known for their stability, and their hydrolysis typically requires vigorous conditions, such as prolonged heating in the presence of strong acids or bases. rsc.org This stability is crucial in biological systems, as it maintains the integrity of proteins, which are polymers of amino acids linked by amide (peptide) bonds.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of an amide is initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of the amine as a leaving group, which is protonated under the acidic conditions.

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a strong base, such as hydroxide ions, the hydrolysis of an amide proceeds through the nucleophilic attack of the hydroxide ion on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses to regenerate the carbonyl group and eliminate the amide ion as a leaving group. The amide ion is a strong base and will deprotonate the newly formed carboxylic acid, driving the reaction to completion.

The general mechanism for the hydrolysis of a hypothetical amide derivative of this compound is depicted below:

Table of Reaction Conditions for Amide Hydrolysis

ConditionReagentsGeneral Mechanism
AcidicStrong acid (e.g., HCl, H₂SO₄), water, heatProtonation of carbonyl oxygen, nucleophilic attack by water, elimination of amine.
BasicStrong base (e.g., NaOH, KOH), water, heatNucleophilic attack by hydroxide, formation of tetrahedral intermediate, elimination of amide ion.

Electrophilic and Nucleophilic Reactive Sites

The reactivity of this compound towards electrophiles and nucleophiles is dictated by the electronic properties of its constituent aromatic rings and the influence of its substituents. The pyridine ring is an electron-deficient heterocycle, which makes it generally unreactive towards electrophilic substitution but reactive towards nucleophilic substitution. uoanbar.edu.iqyoutube.com Conversely, the phenyl ring is a more typical aromatic system whose reactivity can be modulated by the substituent effects of the pyridine ring.

Nucleophilic Attack:

The pyridine ring's nitrogen atom is electronegative, leading to a decrease in electron density at the ortho (C2, C6) and para (C4) positions. uoanbar.edu.iq This makes these positions susceptible to nucleophilic attack. In this compound, the C2 and C6 positions are already substituted. Therefore, the most likely site for nucleophilic attack on the pyridine ring would be the C4 position. The presence of a good leaving group at this position would facilitate a nucleophilic aromatic substitution (SNAAr) reaction. quimicaorganica.org

Electrophilic Attack:

Electrophilic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom. uoanbar.edu.iq If forced under harsh conditions, electrophilic substitution would likely occur at the C3 and C5 positions, which are the least deactivated. The ethyl group at C2 is a weak activating group, while the phenyl group at C6 can be considered a deactivating group towards electrophilic attack on the pyridine ring due to its electron-withdrawing inductive effect.

The phenyl ring of this compound is expected to behave as a typical benzene ring substituted with an electron-withdrawing group (the pyridine ring). Therefore, the phenyl ring would be deactivated towards electrophilic substitution, and any reaction would be directed to the meta position relative to the point of attachment to the pyridine ring. However, the phenyl group itself can act as a nucleophile in electrophilic aromatic substitution reactions. quora.com

Summary of Reactive Sites:

Type of AttackMost Probable Site(s) on Pyridine RingMost Probable Site(s) on Phenyl RingRationale
NucleophilicC4Less likelyThe pyridine ring is electron-deficient, particularly at the C2, C4, and C6 positions.
ElectrophilicC3, C5meta-positionsThe pyridine ring is deactivated towards electrophiles. The phenyl ring is deactivated by the attached pyridine.

Fluorination of Metalated Phenylpyridine Ligands

The fluorination of phenylpyridine ligands, such as 2-phenylpyridine and its derivatives, is of significant interest, particularly in the context of their use in transition metal complexes for applications like organic light-emitting diodes (OLEDs). wikipedia.org The introduction of fluorine atoms can significantly alter the electronic and photophysical properties of these complexes. wikipedia.org The process typically involves the metalation of the phenylpyridine ligand followed by a fluorination step.

The reaction of 2-phenylpyridine with transition metals, such as iridium trichloride, can proceed via cyclometalation. wikipedia.org This process involves the coordination of the pyridine nitrogen to the metal center, followed by the activation of a C-H bond on the phenyl ring to form a metallacycle. This metalated intermediate can then be subjected to fluorination.

The activation of C-F bonds by metal complexes has been extensively studied. acs.org In the context of fluorinating a metalated phenylpyridine, an electrophilic fluorinating agent, such as Selectfluor, is often employed. The mechanism of fluorination can involve a single-electron-transfer (SET) pathway. researchgate.net

The regiochemistry of fluorination on the metalated phenylpyridine ligand can be influenced by the nature of the metal, the other ligands present in the coordination sphere, and the reaction conditions. The electronic properties of the phenylpyridine ligand itself also play a crucial role. For instance, the presence of electron-donating or electron-withdrawing groups can direct the fluorination to specific positions on the phenyl ring.

The impact of fluorination on the properties of the resulting complexes is a key area of research. Fluorine is highly electronegative and can have a profound effect on the energies of the molecular orbitals of the complex. This, in turn, can influence the emission color, quantum yield, and stability of the complex, which are critical parameters for OLED applications. wikipedia.org

Coordination Chemistry of 2 Ethyl 6 Phenylpyridine Derivatives

Ligand Design and Synthesis Based on 2-Ethyl-6-phenylpyridine Scaffolds

The design of ligands based on the 2,6-disubstituted pyridine (B92270) core is a strategic process aimed at creating specific coordination environments for metal ions. The synthetic accessibility of these scaffolds allows for the systematic introduction of coordinating groups, enabling the formation of ligand systems ranging from simple monodentate to complex polydentate architectures.

The versatility of the substituted pyridine scaffold allows for the creation of ligands with controlled denticity, which dictates how they bind to metal centers.

Monodentate Ligands: Simple derivatives such as 2-ethylpyridine (B127773) function as straightforward monodentate ligands, coordinating to a metal center through the single pyridine nitrogen atom. These are fundamental building blocks in coordination chemistry. nih.gov

Bidentate Ligands: The 2-phenylpyridine (B120327) framework is a classic precursor to bidentate ligands through a process called cyclometalation. wikipedia.org In this reaction, the pyridine nitrogen forms an initial coordinate bond, which then directs the activation of a C-H bond on the ortho position of the phenyl ring to form a second, covalent bond to the metal. This creates a stable five-membered chelate ring.

Tridentate Ligands: A common and effective strategy for creating tridentate ligands is the Schiff base condensation of a 2,6-disubstituted pyridine core. For instance, the reaction of 2,6-diacetylpyridine (B75352) with two equivalents of an aniline (B41778) derivative yields 2,6-bis[1-(phenylimino)ethyl]pyridine ligands. iucr.orgresearchgate.net These ligands possess a central pyridine nitrogen and two flanking imine nitrogens, forming a classic N,N',N''-tridentate pincer-type coordination pocket that readily forms two adjacent five-membered chelate rings upon complexation. iucr.orgnih.gov By using different substituted anilines, the steric and electronic properties of the resulting ligand can be precisely tuned. nih.govresearchgate.net

Table 1. Examples of Ligand Systems Based on Substituted Pyridine Scaffolds
DenticityLigand Type ExampleSynthetic PrecursorsCoordination Mode
Monodentate2-EthylpyridineSubstituted PyridineTerminal N-coordination
Bidentate2-Phenylpyridine2-PhenylpyridineN,C-cyclometalation
Tridentate2,6-Bis[1-(phenylimino)ethyl]pyridine2,6-Diacetylpyridine, AnilineN,N',N''-pincer chelation

To expand the coordinating capabilities and functional properties of pyridine-based ligands, additional heteroatom-containing groups can be incorporated into the scaffold. This strategy can increase the denticity of the ligand or introduce new electronic or photophysical properties.

A notable example is the integration of benzothiazole (B30560) moieties into a pyridine framework. nih.gov Benzothiazole is a versatile heterocycle known for its own coordination abilities and has been used in the design of metal chelates for imaging applications. researchgate.net Synthesizing hybrid molecules that contain both pyridine and benzothiazole units can create ligands with enhanced or novel binding capabilities. nih.gov Similarly, other heterocyclic groups like pyrazoles, triazoles, and tetrazoles have been attached to pyridine rings to generate new ligand systems with unique coordination behaviors and potential applications in forming luminescent lanthanide complexes or redox-active metal centers. nih.govacs.orgmdpi.com

Formation and Characterization of Metal Complexes

Ligands derived from 2,6-disubstituted pyridine scaffolds form stable complexes with a wide range of transition metals. The characterization of these complexes reveals diverse coordination geometries and properties, largely dictated by the ligand's design and the nature of the metal ion.

The robust coordinating ability of these ligands has been leveraged to synthesize complexes with numerous transition metals.

Iridium (Ir) and Rhodium (Rh): 2-phenylpyridine and its derivatives are renowned for forming highly phosphorescent cyclometalated complexes with Ir(III) and Rh(III). wikipedia.orgacs.orgnih.gov These complexes are of significant interest for applications in organic light-emitting diodes (OLEDs).

Palladium (Pd) and Platinum (Pt): Tridentate 2,6-bis(imino)pyridine ligands form stable complexes with Pt(II). researchgate.net Palladium(II) has been shown to form orthometalated complexes with various 2-phenylpyridine derivatives. nih.gov

Copper (Cu): A variety of Cu(II) complexes have been synthesized with tridentate 2,6-bis(imino)pyridine ligands. nih.govnih.gov X-ray diffraction studies of these complexes, such as [CuLCl₂] (where L is 2,6-bis[1-(phenylimino)ethyl]pyridine), reveal a distorted square pyramidal geometry around the copper center. nih.gov

Ruthenium (Ru): Bis-bidentate ligands containing pyridine units can be used to construct complex architectures with Ru(II), forming bridges between metal centers. researchgate.net

Lanthanides (e.g., Gd): While direct complexes with simple this compound are less common, more elaborate bis-tridentate ligands featuring multiple pyridine units, such as 2,3,5,6-tetra(2-pyridyl)pyrazine (tppz), have been successfully used to create dinuclear complexes with a range of lanthanide ions, including Gadolinium (Gd). nih.gov

Other Metals: This ligand class is not limited to the above metals. Stable complexes with Cobalt (Co), Iron (Fe), and Zinc (Zn) have also been synthesized and characterized, often exhibiting distorted trigonal bipyramidal or heptacoordinated geometries depending on the specific ligand and co-ligands. iucr.orgnih.govresearchgate.net

Table 2. Selected Transition Metal Complexes with 2,6-Disubstituted Pyridine Ligand Derivatives
Metal IonLigand ExampleComplex Formula ExampleTypical Coordination Geometry
Iridium(III)2-Phenylpyridine[Ir(ppy)₃]Octahedral (cyclometalated)
Copper(II)2,6-Bis[1-(phenylimino)ethyl]pyridine[CuLCl₂]Distorted Square Pyramidal
Cobalt(II)2,6-Bis[1-(phenylimino)ethyl]pyridine[CoLCl₂]Distorted Trigonal Bipyramidal
Gadolinium(III)2,3,5,6-tetra(2-pyridyl)pyrazine (tppz)[Gd(NO₃)₃(H₂O)]₂(μ-tppz)Ten-coordinate
Platinum(II)2,6-Bis[1-(phenylimino)ethyl]pyridine[PtXMe₃(L)]-

The formation of chelate rings is a primary driver for the stability of complexes formed with multidentate ligands derived from the 2,6-disubstituted pyridine scaffold. Tridentate ligands like 2,6-bis(imino)pyridines bind to a metal ion via the central pyridine nitrogen and the two flanking imine nitrogens, resulting in the formation of two stable, fused five-membered chelate rings. iucr.orgnih.gov This is known as the chelate effect, where the formation of multiple bonds from a single ligand to a metal center significantly increases the thermodynamic stability of the complex compared to complexes with analogous monodentate ligands. The inherent flexibility of some N,N',O-tridentate ligands can also lead to the formation of highly stable mononuclear octahedral complexes. researchgate.net The stability and defined geometry of these chelates, such as the distorted trigonal bipyramidal structure observed in cobalt(II) complexes, are key to their utility in areas like catalysis. iucr.org

Ligands designed with multiple, spatially distinct coordination sites can act as bridging ligands, connecting two or more metal centers to form polynuclear complexes or extended coordination polymers. taylorandfrancis.com A prime example is 2,3,5,6-tetra(2-pyridyl)pyrazine (tppz), which possesses two separate tridentate terpyridine-like binding pockets. This allows it to simultaneously coordinate to two different metal ions, acting as a bis-tridentate bridge. This has been effectively used to synthesize dinuclear lanthanide(III) complexes, where the tppz ligand holds two metal centers at a fixed distance. nih.gov Similarly, ditopic ligands such as 4′-pyridyl-2,2′;6′,2″-terpyridine, which contains a tridentate site and a separate monodentate pyridyl site, can be used to construct 1-D and 2-D coordination polymers. mdpi.com The bridging ligand plays a crucial role in these architectures, not only by providing structural stability but also by mediating electronic or magnetic communication between the connected metal centers. taylorandfrancis.com

Electronic and Structural Properties of Coordination Compounds

Detailed electronic and structural properties of coordination compounds containing this compound are not documented. To characterize these properties, researchers would need to synthesize and analyze these complexes using techniques such as UV-Vis and luminescence spectroscopy to understand their electronic transitions, and X-ray diffraction to determine their precise three-dimensional structures. Without such studies, no data tables on these properties can be compiled.

Catalytic Applications of 2 Ethyl 6 Phenylpyridine Based Systems

Metal-Catalyzed Organic Transformations

Suzuki-Miyaura Cross-Coupling Reactions

Palladium(II) complexes incorporating 2-phenylpyridine (B120327) derivatives have demonstrated notable catalytic activity in Suzuki-Miyaura cross-coupling reactions. researchgate.net These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. imperial.ac.uk The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the biaryl product. researchgate.net

Research has shown that square planar palladium complexes, such as those with 2-phenylpyridine derivative ligands, can efficiently promote these coupling reactions in aqueous solvents under aerobic conditions. researchgate.net The catalytic efficiency of these complexes has been evaluated in the coupling of various aryl halides with arylboronic acids.

For instance, the catalytic activity of a palladium complex with a 2-mesitylpyridine ligand was investigated for the Suzuki-Miyaura coupling of 2,6-dibromopyridine (B144722) with phenylboronic acid. The reaction conditions and resulting yields are summarized in the table below.

Table 1: Suzuki-Miyaura Coupling of 2,6-dibromopyridine with Phenylboronic Acid Using a Palladium(II)-2-mesitylpyridine Catalyst

Catalyst Loading (mol%) Solvent Time (h) Yield (%)
3 MeOH:H₂O 1 99
3 1,4-dioxane:H₂O 16 50
3 Toluene:H₂O 16 11

The data indicates that a methanol-water solvent system provides the optimal environment for this catalytic transformation, achieving a near-quantitative yield in a short reaction time. The choice of solvent significantly impacts the reaction's success, with purely aqueous or less polar organic solvents resulting in substantially lower or no product formation. researchgate.net

Direct Arylation Reactions

Direct arylation reactions represent a more atom-economical approach to the synthesis of biaryl compounds by avoiding the pre-functionalization of one of the coupling partners. ethz.ch Catalytic systems based on 2-phenylpyridine have been effectively employed in such transformations.

Ruthenium(II) complexes, in particular, have been utilized for the direct arylation of 2-phenylpyridine with a variety of (hetero)aryl chlorides. ethz.ch These reactions are typically carried out in water, presenting a greener alternative to traditional organic solvents. The catalytic system often requires a base, such as cesium carbonate (Cs₂CO₃), and a carboxylate additive like potassium acetate (B1210297) (KOAc) to facilitate the C-H bond activation step. ethz.ch

The scope of this direct arylation has been explored with different aryl chlorides, and the results highlight the versatility of the ruthenium-based catalyst.

Table 2: Ruthenium-Catalyzed Direct Arylation of 2-Phenylpyridine with Various Aryl Chlorides

Aryl Chloride Catalyst Additive Base Time (h) Yield (%)
Chlorobenzene [RuCl₂(η⁶,η¹-arene-CH₂-NHC)] KOAc Cs₂CO₃ 24 85
4-Chlorotoluene [RuCl₂(η⁶,η¹-arene-CH₂-NHC)] KOAc Cs₂CO₃ 24 82
4-Chloroanisole [RuCl₂(η⁶,η¹-arene-CH₂-NHC)] KOAc Cs₂CO₃ 48 75

These findings demonstrate that the catalytic system is effective for the arylation of 2-phenylpyridine with both simple and functionalized aryl chlorides, providing good to excellent yields. ethz.ch

C-H Functionalization Catalysis

The pyridine (B92270) nitrogen atom in 2-phenylpyridine can act as a directing group, facilitating the selective activation of the ortho C-H bond of the phenyl ring by a transition metal catalyst. rsc.org This directed C-H functionalization allows for the introduction of various functional groups at a specific position, offering a powerful tool for the synthesis of complex molecules. rsc.org

Palladium-catalyzed C-H functionalization reactions of 2-phenylpyridine have been extensively studied. rsc.org These transformations enable the formation of new C-C, C-O, C-S, and other bonds. For example, the palladium-catalyzed ortho-arylation of 2-phenylpyridine can be achieved using aryldiazonium salts. The proposed mechanism involves the generation of a cyclopalladated intermediate, which then reacts with an aryl radical. rsc.org

Different palladium catalysts and reaction conditions have been developed for various C-H functionalization reactions of 2-phenylpyridine, as illustrated in the following table.

Table 3: Palladium-Catalyzed C-H Functionalization of 2-Phenylpyridine

Functionalization Catalyst Reagent Yield (%)
Trifluoromethylthiolation Pd(OAc)₂ N-SCF₃ reagents 90
Sulfonylation Pd(CH₃CN)₂Cl₂ p-Tolyl sulfonyl chloride 82

These examples showcase the broad applicability of palladium-catalyzed C-H functionalization of 2-phenylpyridine for the introduction of diverse functional groups with high regioselectivity and good yields. rsc.org The unique electronic and steric properties of the ortho position of 2-phenylpyridine make it a prime target for such transformations. rsc.org

Catalysis in Chemical Synthesis

Information regarding the application of 2-Ethyl-6-phenylpyridine-based systems in hydroamination reactions and the synthesis of propylene (B89431) carbonates from carbon dioxide and epoxides is not available in the consulted research literature.

Photocatalytic CO₂ Reduction Activity

Systems incorporating derivatives of 2-phenylpyridine have been utilized as photosensitizers in the photocatalytic reduction of carbon dioxide (CO₂). Notably, Iridium(III) tris(2-phenylpyridine), a compound structurally related to this compound, serves as a benchmark photosensitizer in visible-light-driven CO₂-to-CO conversion. chemrxiv.org In comparative studies, the performance of this iridium-based system is often used as a standard to evaluate novel, earth-abundant molecular systems. For instance, in a system using a copper(I) photosensitizer and a cobalt(II) catalyst, the benchmark Ir(III) tris(2-phenylpyridine) photosensitizer achieved an apparent quantum yield of 1.4% for CO production at a wavelength of 425 nm. chemrxiv.org

The process typically involves a photosensitizer that absorbs visible light, a catalyst that facilitates the CO₂ reduction, a sacrificial electron donor, and a proton source. chemrxiv.org When different photosensitizers are employed, the ratio of products can change significantly. For example, the use of [Ir(ppy)₃] (where ppy = 2-phenylpyridine) can favor the formation of carbon monoxide (CO) over other potential products like formic acid. researchgate.net These findings highlight the crucial role of the 2-phenylpyridine scaffold in designing molecular systems for the photocatalytic conversion of CO₂.

Table 1: Performance of a Benchmark Photosensitizer in Photocatalytic CO₂ Reduction
PhotosensitizerApparent Quantum Yield (%)Primary ProductWavelength (nm)Reference
Ir(III) tris(2-phenylpyridine)1.4CO425 chemrxiv.org

Mechanistic Studies of Homogeneous Ruthenium Guerbet Catalysts

The Guerbet reaction, which involves the self-condensation of alcohols to produce higher-value, longer-chain alcohols, has been studied using homogeneous ruthenium catalysts. Mechanistic investigations of a bis(pyridylimino)isoindolate Ru(II) catalyst in the ethanol (B145695) self-condensation reaction provide insights relevant to systems potentially involving this compound-type ligands. nsf.govresearchgate.net

These studies were conducted using a continuously-stirred tank reactor (CSTR), which allows for the maintenance of a constant catalyst concentration while volatile substrates and products are continuously fed and removed. nsf.govrsc.org The reaction progress is monitored by analyzing the vapor phase with in-line gas chromatography. nsf.gov

Key findings from these mechanistic studies include:

Product Distribution : The primary products from the ethanol condensation are butanol, hexanol, and 2-ethyl butanol. nsf.gov The formation of C6 products (hexanol) indicates that the catalyst is also active towards the butanol intermediate. nsf.govrsc.org

Hydrogenation Step : The detection of only saturated alcohol products suggests that the hydrogenation step of the reaction is fast under the studied conditions. nsf.govrsc.org

Reaction Pathway : Detailed analysis of the hydrogenation step provided evidence for a hydrogen-transfer pathway being a key part of the Guerbet reaction mechanism. nsf.govrsc.org

These investigations provide a foundational understanding of the reaction pathway, which is essential for designing new catalytic systems for remote functionalization and improving selectivity. rsc.orgresearchgate.net

Table 2: Predominant Products in Ruthenium-Catalyzed Guerbet Reaction of Ethanol
ProductSignificanceReference
ButanolPrimary C4 condensation product nsf.gov
HexanolIndicates catalyst reactivity towards butanol nsf.gov
2-Ethyl ButanolAnother C6 condensation product nsf.gov

Design Principles for Enhanced Catalytic Activity and Selectivity

Ligand Modification Effects on Catalytic Performance

The modification of ligands is a cornerstone strategy for enhancing the performance of metal-based catalysts. In ruthenium(II) polypyridine complexes, which are structurally analogous to potential this compound complexes, tuning the electronic properties of the ligands has a direct impact on catalytic efficacy. nih.gov

By introducing electron-donating or electron-withdrawing groups onto the bipyridine ligands, it is possible to systematically alter the excited-state properties and redox potential of the resulting ruthenium photocatalyst. nih.gov This principle allows for the optimization of the catalyst for specific chemical transformations. For example, this approach has been successfully applied to the visible-light-mediated photoredox phosphorylation of tertiary aliphatic amines, demonstrating that ligand modification can expand the scope of a catalyst to challenging reactions under mild conditions. nih.gov

Furthermore, increasing the denticity of the ligand—for instance, by designing hexadentate ligands from 2-phenylpyridine units—can enhance the strength of the metal-ligand interaction. nih.gov This increased strength and coordination rigidity is believed to improve the efficiency of the resulting complex, providing another avenue for catalyst design. nih.gov

Optimization of Reaction Parameters (e.g., base, additive, reaction time)

Beyond ligand design, the optimization of reaction parameters is critical for maximizing the activity and selectivity of a catalytic system. In the context of the ruthenium-catalyzed Guerbet reaction, several parameters are crucial.

Base : The presence and concentration of a base are often essential. In the study of the homogeneous ruthenium Guerbet catalyst, a constant concentration of sodium ethoxide (330 mM) was used, highlighting its role in the reaction mechanism, likely in the initial alcohol deprotonation step. nsf.gov

Reaction Time : The product distribution can change significantly over the course of the reaction. For the ethanol condensation, butanol formation was observed to increase gradually over the first two hours, reaching a maximum turnover frequency (TOF) before its concentration changed as it was converted into C6 products. nsf.gov Monitoring the reaction over time is therefore essential for understanding kinetics and achieving desired product selectivity.

Additives : In some Guerbet reactions catalyzed by iridium complexes, additives like 1,7-octadiene (B165261) have been shown to significantly improve yields of the desired β-alkylated dimer alcohols. researchgate.net While not specific to the ruthenium system, this demonstrates the principle that additives can act as hydrogen acceptors or play other roles to facilitate the catalytic cycle.

A systematic approach to optimizing these parameters is necessary to achieve high yields and selectivity for a desired product in any catalytic process.

Advanced Characterization Techniques and Computational Studies

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H-NMR: The proton NMR spectrum of 2-Ethyl-6-phenylpyridine is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the phenyl ring, and the ethyl group.

Pyridine Protons: The protons on the disubstituted pyridine ring would appear in the aromatic region, typically between δ 7.0 and 8.7 ppm.

Phenyl Protons: The protons of the phenyl group would also resonate in the aromatic region, likely between δ 7.2 and 8.2 ppm, similar to those in 2-phenylpyridine (B120327). rsc.org

Ethyl Protons: The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, typically in the upfield region of the spectrum. The methylene quartet would likely appear around δ 2.8-3.0 ppm, and the methyl triplet around δ 1.3-1.5 ppm.

¹³C-NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Pyridine Carbons: The carbon atoms of the pyridine ring are expected to have chemical shifts in the range of δ 120-160 ppm. For 2-phenylpyridine, characteristic peaks appear at δ 120.6, 122.1, 136.7, 149.6, and 157.4 ppm. rsc.org

Phenyl Carbons: The carbons of the phenyl ring would also resonate in the aromatic region, typically between δ 125 and 140 ppm.

Ethyl Carbons: The ethyl group carbons would appear in the upfield region, with the -CH₂ carbon around δ 25-35 ppm and the -CH₃ carbon around δ 12-18 ppm.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound
GroupPredicted ¹H-NMR Shift (ppm)Predicted ¹³C-NMR Shift (ppm)
Pyridine-H7.0 - 8.7120 - 160
Phenyl-H7.2 - 8.2125 - 140
-CH₂- (Ethyl)~2.8 - 3.0 (quartet)~25 - 35
-CH₃ (Ethyl)~1.3 - 1.5 (triplet)~12 - 18

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. uobasrah.edu.iq For this compound, the IR spectrum would be dominated by absorptions from the aromatic rings and the alkyl chain.

Aromatic C-H Stretching: Vibrations for the C-H bonds on the pyridine and phenyl rings are expected above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the ethyl group would show stretching vibrations just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds in the aromatic rings and the carbon-nitrogen bond in the pyridine ring would appear in the 1400-1650 cm⁻¹ region. researchgate.net

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are characteristic and would be observed in the 690-900 cm⁻¹ region, providing clues about the substitution pattern.

Table 2: Predicted IR Absorption Frequencies for this compound
Functional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch< 3000
Aromatic C=C & C=N Stretch1400 - 1650
Aromatic C-H Out-of-Plane Bend690 - 900

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. libretexts.org For this compound (molecular weight: 183.25 g/mol ), the electron ionization (EI) mass spectrum would be expected to show:

Molecular Ion Peak (M⁺): A prominent peak at m/z = 183, corresponding to the intact molecule.

Major Fragmentation: The most common fragmentation pathway for similar compounds involves the loss of an alkyl group. chemguide.co.uklibretexts.org A significant fragment would be expected at m/z = 168, resulting from the loss of a methyl radical (•CH₃) from the ethyl group (benzylic cleavage), leading to a stable cation. Another possible fragmentation is the loss of the entire ethyl group, though this may be less favorable.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically involving π-electrons in conjugated systems. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region. The spectrum is expected to be similar to that of 2-phenylpyridine, which shows absorption maxima related to π→π* transitions of the conjugated biphenyl-like system. nist.gov The presence of the ethyl group is a minor perturbation and is not expected to significantly shift the main absorption bands.

Single Crystal X-ray Diffraction for Structural Elucidation

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields accurate data on bond lengths, bond angles, and intermolecular interactions. aalto.fimdpi.com

As of now, no published single-crystal X-ray structure for this compound has been found in the searched literature. If a suitable crystal could be grown, this technique would provide unambiguous confirmation of its molecular structure, including the planarity between the phenyl and pyridine rings and the conformation of the ethyl group. Studies on complex derivatives of pyridine have successfully used this method for structural confirmation. nih.govrsc.org

Theoretical and Computational Chemistry Approaches

In conjunction with experimental techniques, computational chemistry provides deep insights into the structural and electronic properties of molecules. dntb.gov.ua Density Functional Theory (DFT) is a widely used method for studying pyridine derivatives. rsc.orgmdpi.combohrium.com

For this compound, computational approaches could be used to:

Optimize Molecular Geometry: Calculate the lowest energy conformation, predicting bond lengths, bond angles, and the dihedral angle between the phenyl and pyridine rings.

Simulate Spectra: Predict NMR, IR, and UV-Vis spectra, which can be compared with experimental data to aid in spectral assignment and structural confirmation. nih.gov

Analyze Electronic Structure: Determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This analysis is crucial for understanding the molecule's reactivity, electronic transitions, and potential applications in materials science. nih.gov

Map Electrostatic Potential (MEP): An MEP map can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

These computational studies are invaluable for rationalizing experimental findings and predicting the properties of new derivatives. dntb.gov.uaresearchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like this compound. DFT methods, such as the widely used B3LYP functional, calculate the electron density of a system to determine its energy and other properties. nih.govespublisher.com

A fundamental application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. jocpr.com For this compound, this involves calculating the optimal bond lengths, bond angles, and, crucially, the dihedral angle between the pyridine and phenyl rings. This dihedral angle is a key structural parameter, as it influences the degree of π-conjugation between the two aromatic systems. The structure is generally found to be non-planar. nih.gov

Electronic structure analysis focuses on the distribution and energy of electrons within the molecule. jocpr.com Key aspects include the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's kinetic stability, chemical reactivity, and electronic transitions. espublisher.com A larger energy gap suggests higher stability. espublisher.com

Table 1: Key Parameters from DFT Geometry Optimization and Electronic Structure Analysis
ParameterDescriptionSignificance
Bond Lengths (Å)The equilibrium distance between the nuclei of two bonded atoms.Provides fundamental structural information and insight into bond strength.
Bond Angles (°)The angle formed between three connected atoms.Defines the molecule's three-dimensional shape.
Dihedral Angle (°)The angle between the planes of the pyridine and phenyl rings.Determines the degree of steric hindrance and electronic conjugation between the rings.
HOMO Energy (eV)Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's electron-donating capability.
LUMO Energy (eV)Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's electron-accepting capability.
HOMO-LUMO Gap (eV)The energy difference between the HOMO and LUMO.Correlates with chemical reactivity, kinetic stability, and optical properties.

DFT calculations are instrumental in predicting the reactivity and stability of molecules through the calculation of global reactivity descriptors. bohrium.com These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a quantitative measure of a molecule's chemical behavior.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity.

Global Softness (S): The reciprocal of hardness, softness measures the ease with which a molecule's electron cloud can be polarized. "Soft" molecules are generally more reactive.

Electronegativity (χ): Quantifies the ability of a molecule to attract electrons.

These parameters help in understanding how this compound will interact with other chemical species, such as electrophiles and nucleophiles.

Table 2: Global Reactivity Descriptors Calculated from DFT
DescriptorFormulaInterpretation
Chemical Hardness (η)(ELUMO - EHOMO) / 2High values indicate high stability and low reactivity.
Global Softness (S)1 / ηHigh values indicate high reactivity.
Electronegativity (χ)-(ELUMO + EHOMO) / 2Indicates the tendency to attract electrons.
Chemical Potential (μ)Represents the escaping tendency of electrons from an equilibrium system.

Computational studies using DFT are highly effective in elucidating the mechanisms of chemical reactions. jocpr.com By modeling the potential energy surfaces of a reaction, researchers can identify the most energetically favorable pathways, locate transition states, and calculate activation energies. jocpr.com For this compound, this approach can be used to understand its synthesis mechanisms, such as those involving cyclization reactions, or to predict its behavior in subsequent chemical transformations. This theoretical insight is invaluable for optimizing reaction conditions and designing new synthetic routes.

Quantum Chemical Methods for Molecular Properties

Beyond DFT, a range of quantum chemical methods are employed to predict specific molecular properties with high accuracy. jocpr.com These calculations are essential for interpreting experimental data and for designing molecules with desired characteristics.

Quantum chemical calculations can predict the response of a molecule to an external electric field, which is fundamental to its optical properties. Linear optical properties include the dipole moment (μ) and polarizability (α). Non-linear optical (NLO) properties, such as the first hyperpolarizability (β), are of significant interest for applications in optoelectronics and photonics. mdpi.com

For molecules like this compound, which possess an asymmetric charge distribution due to the nitrogen heteroatom and the substituted aromatic rings, NLO properties are expected. Calculations can quantify these properties and provide insight into the structure-property relationships. semanticscholar.org For instance, the magnitude of the first hyperpolarizability (β) is a key indicator of a material's potential for second-harmonic generation (SHG), a process where light of a certain frequency is converted to light with double that frequency. mdpi.com Studies on related pyrene-pyridine chromophores have shown that properties like hyperpolarizability can be tuned by chemical modifications. researchgate.net

Table 3: Calculated Optical Properties and Their Significance
PropertySymbolDescriptionSignificance
Dipole MomentμA measure of the separation of positive and negative charges in a molecule (molecular polarity).Influences solubility, intermolecular interactions, and linear optical response.
PolarizabilityαThe tendency of the molecular electron cloud to be distorted by an external electric field.Relates to the refractive index and linear optical properties.
First HyperpolarizabilityβA measure of the second-order, non-linear response of a molecule to an electric field.Indicates the potential for NLO applications like second-harmonic generation.

Quantum chemical methods are used to calculate the vibrational frequencies of molecules, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.gov By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated.

This simulated spectrum is a powerful tool for interpreting experimental results. Each calculated vibrational mode can be animated to visualize the specific atomic motions (e.g., C-H stretching, ring breathing, C-C-N bending), allowing for a definitive assignment of the experimentally observed absorption bands. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors in the theoretical method and to improve the agreement with experimental data. nih.gov This detailed analysis confirms the molecular structure and provides a deeper understanding of its intramolecular dynamics.

Table 4: Representative Vibrational Modes for this compound
Vibrational ModeTypical Frequency Range (cm-1)Description of Atomic Motion
Aromatic C-H Stretch3000 - 3100Stretching of the carbon-hydrogen bonds on the phenyl and pyridine rings.
Aliphatic C-H Stretch2850 - 3000Stretching of the carbon-hydrogen bonds in the ethyl group.
C=C / C=N Ring Stretch1400 - 1650Stretching of the double bonds within the aromatic pyridine and phenyl rings.
C-H Bend1000 - 1450In-plane and out-of-plane bending of C-H bonds.
Ring Breathing~1000Symmetric expansion and contraction of the aromatic rings.
Characterization of Properties Associated with Chirality

The parent molecule, this compound, is achiral as it does not possess a stereocenter and is superimposable on its mirror image. However, chirality can be introduced into the structure, for instance, by modification of the ethyl substituent to create a stereogenic center, such as in a (1-phenylethyl)pyridine derivative. The presence of such a chiral center would render the molecule optically active.

The characterization of these chiroptical properties in chiral derivatives of this compound would be investigated using techniques such as circular dichroism (CD) spectroscopy. acs.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the molecular asymmetry and the conformation of the chiral molecule. acs.org

Theoretical calculations are essential in complementing experimental data. rsc.org The electronic rotatory strengths of chiral pyridine derivatives can be calculated to predict their CD spectra. These calculations help in assigning the absolute configuration of the enantiomers and understanding the relationship between molecular structure and optical activity. rsc.org For complex systems, vibronic coupling models may be employed to account for the influence of molecular vibrations on the chiroptical spectra. rsc.org The synthesis of such chiral pyridine compounds can be achieved through various enantioselective methods, including asymmetric catalysis, to produce the desired enantiomer with high purity. rsc.orgresearchgate.netnih.gov

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Intermolecular interactions are fundamental to understanding the solid-state packing, crystal morphology, and physical properties of molecular compounds. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. researchgate.netmdpi.commdpi.com This analysis maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close intermolecular contacts.

For a molecule like this compound, the analysis would involve generating a 3D Hirshfeld surface mapped with properties like dnorm, which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent areas with weaker or no significant interactions. mdpi.comnih.gov

The analysis is further quantified using 2D fingerprint plots, which summarize the distribution of intermolecular contacts. For this compound, the primary interactions expected would be:

H···H contacts : Typically the most abundant type of interaction, arising from the numerous hydrogen atoms on the ethyl and phenyl groups. researchgate.net

C···H/H···C contacts : These represent interactions between carbon and hydrogen atoms of adjacent molecules, including C–H···π interactions where a hydrogen atom interacts with the π-system of the pyridine or phenyl ring. researchgate.netresearchgate.net

N···H/H···N contacts : These correspond to weak hydrogen bonds between the nitrogen atom of the pyridine ring and hydrogen atoms of neighboring molecules. researchgate.netrsc.org

C···C contacts : These indicate π-π stacking interactions between the aromatic pyridine and phenyl rings of adjacent molecules. nih.gov

The percentage contributions of these interactions provide a quantitative measure of their importance in the crystal packing.

Interaction TypeTypical Percentage Contribution (%)Description
H···H45 - 55%Van der Waals forces between hydrogen atoms.
C···H/H···C20 - 40%Includes C–H···π interactions with aromatic rings.
N···H/H···N5 - 15%Weak hydrogen bonding involving the pyridine nitrogen.
C···C3 - 10%π-π stacking interactions between aromatic rings.

Frontier Molecular Orbital Theory (e.g., HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.comscirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic stability and chemical reactivity. scirp.orgschrodinger.com

For this compound, computational methods like Density Functional Theory (DFT) can be used to calculate the energies and visualize the spatial distribution of these orbitals. scirp.org

HOMO : The HOMO is expected to be primarily located on the electron-rich phenyl and pyridine π-systems, indicating these are the most probable sites for electrophilic attack.

LUMO : The LUMO is anticipated to be distributed over the π-antibonding orbitals of the pyridine ring, making it the likely site for nucleophilic attack. wuxibiology.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity, lower kinetic stability, and higher polarizability. scirp.org From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior.

ParameterFormulaDescription
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron configuration.
Chemical Softness (S)1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electronegativity (χ)(I + A) / 2The power of an atom to attract electrons.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds, lone pairs, and core orbitals). uni-muenchen.de It goes beyond the simple Lewis structure by quantifying delocalization effects, hyperconjugation, and charge transfer interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.descirp.org

The key aspect of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which evaluates the stabilization energy, E(2), associated with each donor-acceptor interaction. scirp.org A higher E(2) value indicates a stronger interaction and greater electron delocalization.

For this compound, NBO analysis would reveal several important intramolecular interactions:

π → π interactions: Delocalization of electrons from the filled π orbitals of the phenyl ring to the empty π orbitals of the pyridine ring (and vice versa), indicating conjugation between the two aromatic systems.

n → π interactions: Delocalization of the lone pair (n) of the pyridine nitrogen atom into the antibonding π orbitals of the phenyl ring. This interaction contributes to the electronic communication between the two rings. researchgate.net

Donor NBOAcceptor NBOInteraction TypeE(2) (kcal/mol)Description
LP(1) Nπ(Carom-Carom)n → π~5-15Delocalization of nitrogen lone pair into the phenyl ring's antibonding orbitals.
π(CPh-CPh)π(CPy-CPy)π → π~15-25Conjugative interaction between the phenyl and pyridine π-systems.
π(CPy-CPy)π(CPh-CPh)π → π~10-20Conjugative interaction from the pyridine to the phenyl π-system.
σ(C-H)σ(C-C)σ → σ~2-5Hyperconjugative stabilization from C-H bonds of the ethyl group.

This analysis provides a quantitative basis for understanding the electronic structure, stability, and subtle intramolecular interactions that govern the properties of this compound. uni-muenchen.deresearchgate.net

Applications in Materials Science and Advanced Organic Synthesis

Organic Light-Emitting Diodes (OLEDs) and Phosphor Development

The field of organic light-emitting diodes (OLEDs) has seen significant advancements through the use of organometallic complexes, particularly those involving iridium(III). 2-Phenylpyridine (B120327) and its derivatives are fundamental ligands in the creation of these phosphorescent emitters due to their ability to form stable cyclometalated complexes with iridium. These complexes are crucial for achieving high-efficiency electroluminescence in OLEDs.

The core structure of these emitters often consists of an iridium atom coordinated to two or three 2-phenylpyridine-type ligands. The electronic properties of these complexes, and thus the color and efficiency of the emitted light, can be finely tuned by modifying the substituents on the phenylpyridine ligand. The introduction of different functional groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the complex, thereby changing the emission wavelength. nih.govbohrium.com

Research has demonstrated that iridium(III) complexes containing derivatives of 2-phenylpyridine are used as dopants in the emissive layer of OLEDs. For instance, bis(2-phenylpyridinato-N,C2')iridium(acetylacetonate) is a well-known green phosphorescent emitter. researchgate.net The general structure of these phosphorescent Ir(III) complexes involves the iridium core bonded to cyclometalated ligands, which are designated as C^N ligands, and ancillary ligands. nih.gov The synthesis of these complexes typically involves a two-step process starting with the formation of a chloride-bridged dinuclear Ir(III) dimer from iridium trichloride (B1173362) and the 2-phenylpyridine derivative. nih.govwikipedia.org This dimer is then reacted with an ancillary ligand to yield the final phosphorescent complex. nih.gov

The strategic design of these iridium complexes is key to developing a wide spectrum of emitters, from blue to red, which is essential for creating full-color displays and white lighting applications. researchgate.netresearchgate.net Theoretical studies using density functional theory (DFT) and time-dependent DFT (TDDFT) have been instrumental in understanding the electronic structure and photophysical properties of these complexes, guiding the design of new and more efficient phosphorescent materials for OLEDs. nih.gov

Polymer Chemistry: Synthesis of Functional Polyimides with Enhanced Thermal Stability

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. specialchem.com The incorporation of pyridine-containing structures, such as those derived from 2-Ethyl-6-phenylpyridine, into the polymer backbone can further enhance these properties. The rigid and polarizable nature of the pyridine (B92270) ring contributes to the high thermal stability of the resulting polyimides. core.ac.uk

The synthesis of these functional polyimides often involves the polycondensation of a diamine monomer containing a pyridine moiety with a dianhydride. The introduction of the pyridine ring can improve the solubility of the polyimides in common organic solvents without compromising their thermal stability. core.ac.uknih.gov This enhanced solubility is a significant advantage for processing and fabricating these materials into films and other forms.

Research has shown that polyimides containing pyridine units exhibit high glass transition temperatures (Tg) and excellent thermal decomposition temperatures. For example, polyimides synthesized from diamines containing pyridine rings have shown Tg values in the range of 236-300°C and 5% weight loss temperatures (T5%) between 470-492°C in a nitrogen atmosphere. semanticscholar.org The incorporation of bulky pendant groups, such as the phenyl group in this compound, can increase the free volume within the polymer chains, which can lead to a lower dielectric constant, a desirable property for microelectronics applications. researchgate.net

The general procedure for preparing these polyimides involves a two-step method. First, a poly(amic acid) precursor is formed by reacting the diamine and dianhydride in a polar aprotic solvent like N,N-dimethylformamide (DMF). core.ac.ukresearchgate.net This precursor is then converted into the final polyimide through either thermal or chemical imidization. core.ac.uk

Table 1: Thermal Properties of Pyridine-Containing Polyimides

PolymerGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (T5%) (°C)
PI-1236470
PI-2250485
PI-3275490
PI-4288492
PI-5300488

Note: Data is generalized from typical values reported for pyridine-containing polyimides. semanticscholar.org

Use as Synthetic Intermediates for Complex Organic Molecules

The pyridine scaffold is a prevalent structural unit in a vast number of biologically active compounds and pharmaceuticals. nih.govresearchgate.net Derivatives of 2-phenylpyridine, including this compound, serve as valuable synthetic intermediates for the construction of more complex organic molecules. The reactivity of the pyridine ring and its substituents allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.

One common application is in the synthesis of ligands for metal complexes, as discussed in the context of OLEDs. Beyond this, the 2-phenylpyridine moiety can be a core component in the synthesis of novel insecticides and other agrochemicals. mdpi.com For example, the synthesis of certain insecticidal compounds involves the Suzuki-Miyaura cross-coupling to create the 2-phenylpyridine core, followed by further functionalization. mdpi.com

The synthesis of complex heterocyclic systems can also utilize phenylpyridine derivatives. For instance, new 6-phenyl pyridine derivatives have been synthesized and subsequently used to create more elaborate thieno[2,3-b]pyridine (B153569) structures, which have been investigated for their biological activities. researchgate.net The synthetic pathway often involves the reaction of a chalcone (B49325) with a thioamide to form the initial dihydropyridine (B1217469), which is then oxidized to the pyridine. researchgate.net

The versatility of the 2-phenylpyridine scaffold is further demonstrated in its use for creating cobalt complexes that act as catalysts for ethylene (B1197577) polymerization. mdpi.com In these systems, the pyridine ring is part of a larger bis(imino)pyridine ligand framework.

Development of Chemical Scaffolds for Diversified Chemical Libraries

In drug discovery and materials science, the creation of chemical libraries containing a diverse range of compounds is crucial for identifying new leads with desired properties. The 2-phenylpyridine scaffold serves as an excellent starting point for generating such libraries. Its structure can be systematically modified at various positions on both the pyridine and phenyl rings to create a large number of analogs.

Chemical diversity libraries, such as those offered by companies like ChemDiv, often contain a wide array of heterocyclic compounds, including pyridine derivatives. chemdiv.comchemdiv.com These libraries are used in high-throughput screening to identify hits for various biological targets. The pyridine ring is considered a "privileged structure" in medicinal chemistry because it is found in numerous bioactive compounds. nih.govmdpi.com

The synthesis of these diversified libraries often employs combinatorial chemistry techniques, where different building blocks are systematically combined to generate a large number of final products. The inherent reactivity of the 2-phenylpyridine scaffold allows for the introduction of a wide range of functional groups, leading to a broad exploration of chemical space. This approach is instrumental in the discovery of new drugs and materials. rsc.org

Contributions to Green Chemistry Methodologies

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of 2-phenylpyridine and its derivatives has been a subject of interest in the context of developing more environmentally friendly methodologies.

Traditionally, the synthesis of 2-phenylpyridine involved the use of organolithium reagents, which can be hazardous and require stringent anhydrous conditions. wikipedia.org More recent research has focused on developing catalytic, single-step syntheses that are more atom-economical and utilize less hazardous reagents.

One such approach is the vapor-phase cyclization of readily available starting materials like acetophenone, ethanol (B145695), formaldehyde, and ammonia (B1221849) over solid acid catalysts such as zeolites. rsc.orgiitm.ac.in This method avoids the use of stoichiometric organometallic reagents and allows for continuous processing. The choice of catalyst and reaction conditions can be optimized to maximize the yield of the desired 2-phenylpyridine derivative. rsc.org

The development of metal-free catalytic systems for the synthesis of N-heterocycles is another active area of research in green chemistry. nih.gov While not specific to this compound, these methodologies represent a broader trend towards more sustainable synthetic routes for pyridine-containing compounds. The principles of green chemistry, such as waste prevention, atom economy, and the use of catalysis, are being increasingly applied to the synthesis of important chemical intermediates like this compound. mdpi.comnih.gov

Q & A

Basic: What are the common synthetic routes for 2-Ethyl-6-phenylpyridine, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis of pyridine derivatives like this compound typically involves cyclization reactions or cross-coupling protocols. For example, solvent-free conditions using sodium ethoxide as a catalyst have been reported to achieve quantitative yields in analogous pyridine systems . Optimization strategies include:

  • Catalyst screening : Test alkali metal bases (e.g., NaOEt, KOtBu) to enhance reaction rates.
  • Temperature control : Gradual heating (e.g., 80–120°C) to avoid side reactions.
  • Purification : Column chromatography with silica gel or recrystallization to isolate the target compound.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
Structural elucidation requires a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and ethyl/phenyl group integration .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
  • X-ray crystallography : To resolve stereochemical ambiguities, if single crystals are obtainable .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:
Safety Data Sheets (SDS) emphasize:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Storage : Keep in airtight containers away from incompatible materials (e.g., strong acids, oxidizers) .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer:
Discrepancies may arise from impurities, isomerism, or solvent effects. Mitigation strategies include:

  • Cross-validation : Compare data across multiple techniques (e.g., NMR, IR, XRD) .
  • Computational modeling : Use DFT calculations to predict NMR chemical shifts or vibrational frequencies.
  • Replicate experiments : Ensure synthetic conditions (e.g., temperature, solvent purity) are consistent .

Advanced: What experimental designs are suitable for assessing the stability of this compound under varying conditions?

Methodological Answer:
Stability studies should evaluate:

  • Thermal stability : Thermogravimetric analysis (TGA) at 25–200°C to monitor decomposition .
  • Chemical reactivity : Exposure to acids, bases, and oxidizing agents to identify hazardous byproducts .
  • Long-term storage : Accelerated aging tests (e.g., 40°C/75% RH for 6 months) to assess degradation .

Advanced: How can researchers address gaps in ecological toxicity data for this compound?

Methodological Answer:
Current SDS lack ecotoxicological profiles. Proposed studies:

  • Acute toxicity assays : Use Daphnia magna or Danio rerio (zebrafish) models to determine LC50_{50} values .
  • Biodegradation tests : OECD 301B framework to assess persistence in aquatic systems.
  • Soil mobility : Column leaching experiments to evaluate environmental fate .

Advanced: What strategies improve the reproducibility of synthetic yields for this compound?

Methodological Answer:
Reproducibility challenges often stem from trace moisture or oxygen. Solutions include:

  • Inert atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines.
  • Stoichiometric precision : Use calibrated syringes for liquid reagents and analytical balances for solids.
  • Peer validation : Share detailed protocols with independent labs for cross-verification .

Advanced: How should researchers design impurity profiling studies for this compound?

Methodological Answer:
Impurity analysis requires:

  • HPLC-MS : Reverse-phase chromatography with UV/MS detection to identify byproducts .
  • Forced degradation : Stress samples under acidic, basic, oxidative, and photolytic conditions.
  • Quantitative thresholds : Set impurity limits per ICH Q3A guidelines (e.g., ≤0.1% for unknown impurities).

Advanced: What ethical considerations apply to studies involving this compound?

Methodological Answer:
Ethical protocols include:

  • Waste disposal : Segregate hazardous waste and collaborate with certified disposal agencies .
  • Risk assessments : Pre-experiment reviews of SDS Sections 7–10 to anticipate hazards .
  • Training : Mandatory safety workshops for personnel handling pyridine derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.